N,N'-Bis(3-aminopropyl)ethylenediamine

Description

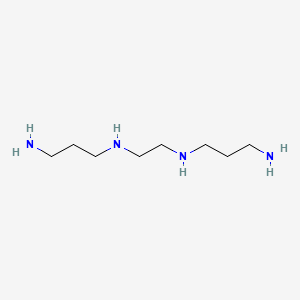

Structure

3D Structure

Properties

IUPAC Name |

N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22N4/c9-3-1-5-11-7-8-12-6-2-4-10/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFCIXRFAJRBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065127 | |

| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless to pale yellow liquid; [Acros Organics MSDS] | |

| Record name | 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10563-26-5 | |

| Record name | N,N′-Bis(3-aminopropyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10563-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(gamma-aminopropyl)diaminoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(3-aminopropyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5,8,12-TETRAAZADODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EXW8894XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N'-Bis(3-aminopropyl)ethylenediamine (CAS: 10563-26-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(3-aminopropyl)ethylenediamine, with the CAS registry number 10563-26-5, is a linear tetra-amine that serves as a versatile building block and functional molecule in a wide array of chemical and biological applications. Its unique structure, characterized by a central ethylenediamine core flanked by two 3-aminopropyl arms, imparts a high degree of reactivity and functionality. This document provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols, safety and handling information, and a review of its current and potential applications in industrial processes and biomedical research. Particular attention is given to its role as a polyamine analogue and its potential implications in drug development and cellular biology.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with an amine-like odor.[1] It is miscible in water and soluble in various polar organic solvents.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 10563-26-5 | [2][3] |

| Molecular Formula | C₈H₂₂N₄ | [2][4] |

| Molecular Weight | 174.29 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 165 °C (at 10 mmHg) | [2][4] |

| Density | 0.952 g/mL (at 25 °C) | [5] |

| Refractive Index | n20/D 1.491 | [5] |

| Water Solubility | 1000 g/L at 20 °C | [6] |

| Melting Point | -1.5 °C | [6] |

| Flash Point | >230 °F (>110 °C) | [6] |

| pKa | 10.49 ± 0.10 (Predicted) | [6] |

Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process involving the cyanoethylation of ethylenediamine followed by the catalytic hydrogenation of the resulting dinitrile intermediate.[2][7]

Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on common methodologies described in the literature.[8][9]

Step 1: Synthesis of N,N'-Bis(2-cyanoethyl)ethylenediamine

-

To a reactor equipped with a stirrer, thermometer, and dropping funnel, add a monohydric alcohol (e.g., ethanol or methanol) as a solvent.

-

Add ethylenediamine to the reactor with stirring.

-

Slowly add acrylonitrile to the reaction mixture, maintaining a molar ratio of ethylenediamine to acrylonitrile of approximately 1:2.0-2.5. The addition should be carried out over 2-6 hours.

-

Maintain the reaction temperature between 30-70 °C.

-

Monitor the reaction progress by gas chromatography (GC) until the ethylenediamine is completely consumed.

-

The resulting mixture containing N,N'-Bis(2-cyanoethyl)ethylenediamine is used directly in the next step.

Step 2: Hydrogenation to this compound

-

In a high-pressure reactor, charge the N,N'-Bis(2-cyanoethyl)ethylenediamine mixture from the previous step.

-

Add a hydrogenation catalyst, such as Raney Nickel or a Cobalt-based catalyst.[9]

-

Add a solid alkali (e.g., sodium hydroxide) and, in some procedures, liquid ammonia to suppress side reactions.[9]

-

Pressurize the reactor with hydrogen to 1.5-4.5 MPa.[9]

-

Heat the reaction mixture to a temperature between 55-120 °C.[9]

-

Maintain the reaction under these conditions with stirring until GC analysis indicates complete conversion of the dinitrile intermediate.

-

After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.

-

The final product can be purified by vacuum distillation.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Publicly available databases such as SpectraBase and ChemicalBook provide access to ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound.[5][7]

Safety and Handling

This compound is a hazardous substance and requires careful handling. It is harmful if swallowed and fatal in contact with skin.[10] It can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[10]

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | References |

| Hazard Statements | H302: Harmful if swallowed. H310: Fatal in contact with skin. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H402: Harmful to aquatic life. | [10] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302 + P350: IF ON SKIN: Gently wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. | [8][10] |

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8] Work in a well-ventilated area or under a chemical fume hood.[11]

First Aid Measures: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8] If swallowed, rinse the mouth with water and do not induce vomiting.[8] In all cases of exposure, seek immediate medical attention.[8]

Applications

The tetra-amine structure of this compound makes it a valuable component in various industrial and research applications.

Industrial Applications

-

Polymer Chemistry: It serves as an effective crosslinking and curing agent for epoxy resins and polyamides, enhancing their mechanical strength, thermal stability, and chemical resistance.[3][9]

-

Adhesives and Sealants: Its ability to form strong bonds contributes to the formulation of high-performance adhesives and sealants.

-

Corrosion Inhibitors and Surfactants: It is used as an intermediate in the manufacturing of corrosion inhibitors and surfactants.[3]

-

Water Treatment: The chelating properties of this polyamine allow it to bind with heavy metal ions, making it useful in water treatment applications for the removal of toxic metals.[3]

Research and Drug Development Applications

The biological significance of polyamines suggests several avenues for the application of this compound in biomedical research.

-

Polyamine Research: As a synthetic polyamine analogue, it can be used to study the roles of natural polyamines (putrescine, spermidine, and spermine) in cellular processes such as cell growth, proliferation, and differentiation.[7][12]

-

Drug Delivery: The multiple amine groups provide sites for bioconjugation, allowing for its potential use as a scaffold in the development of targeted drug delivery systems.[3]

-

Chelation Therapy: Its ability to chelate metal ions could be explored in the context of therapies for diseases associated with metal overload.

Biological Significance and Signaling Pathways

Polyamines are essential polycations involved in a multitude of cellular functions, including DNA stabilization, gene expression, and cell signaling.[1][13] The polyamine metabolic pathway is often dysregulated in diseases such as cancer, making it a target for therapeutic intervention.[1]

As a synthetic polyamine, this compound can potentially interact with various components of cellular signaling pathways that are regulated by natural polyamines. These include:

-

Cell Proliferation Pathways: Polyamines are known to influence signaling pathways that control cell growth, such as the mTOR pathway.[12] Synthetic analogues can be used to probe these interactions.

-

Ion Channel Regulation: The cationic nature of polyamines allows them to interact with and modulate the activity of various ion channels.

-

Nucleic Acid Interactions: Polyamines can bind to DNA and RNA, influencing their structure and function. This has implications for gene expression and protein synthesis.

Further research is needed to elucidate the specific interactions of this compound within these biological systems.

Conclusion

This compound is a chemical compound with significant utility in both industrial and research settings. Its well-defined synthesis and versatile reactivity make it a valuable tool for polymer chemists and material scientists. For researchers in the life sciences, its structural similarity to endogenous polyamines opens up opportunities for investigating fundamental cellular processes and developing novel therapeutic strategies. A thorough understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential.

References

- 1. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 10563-26-5 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 10563-26-5 | KAA56326 [biosynth.com]

- 5. This compound | C8H22N4 | CID 25378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(10563-26-5) 1H NMR [m.chemicalbook.com]

- 8. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 9. TWI565686B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. This compound | 10563-26-5 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of N,N'-Bis(3-aminopropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(3-aminopropyl)ethylenediamine, a linear tetra-amine, is a versatile chemical compound with significant applications across various scientific and industrial domains. Its unique structure, featuring a central ethylenediamine core flanked by two 3-aminopropyl groups, imparts a high degree of reactivity and functionality.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination. The information presented is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and integration into various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C8H22N4 | [2][3][4][5] |

| Molecular Weight | 174.29 g/mol | [2][3][4][5][6] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Melting Point | -1.5 °C | [2][5][7] |

| Boiling Point | 150-160 °C at 5 mmHg; 165 °C at 10 mmHg; 314.85 °C at 760 mmHg | [2][4][5][7] |

| Density | 0.952 g/mL at 25 °C | [2][5] |

| Solubility | 1000 g/L in water at 20 °C | [5][8] |

| pKa | 10.49 ± 0.10 (Predicted) | [7][8] |

| Refractive Index (n20/D) | 1.491 | [2][5] |

| Vapor Pressure | 2.2 hPa at 20 °C | [2][5][7] |

| Flash Point | >230 °F (>110 °C) | [2][5] |

| CAS Number | 10563-26-5 | [2][3][4][5] |

Synthesis Workflow

The industrial synthesis of this compound is typically achieved through a two-step process involving cyanoethylation followed by catalytic hydrogenation.[1] This workflow is a cost-effective route for large-scale production.

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound at a specific pressure.

Materials:

-

This compound sample

-

Thiele tube filled with mineral oil

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube is securely attached to the thermometer.

-

The assembly is clamped so that the bulb of the thermometer and the sample are immersed in the mineral oil within the Thiele tube.

-

The Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Objective: To accurately measure the density of this compound.

Materials:

-

This compound sample

-

Pycnometer (a specific volume glass flask)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a water bath to bring it to a constant temperature (e.g., 25 °C).

-

The pycnometer is removed from the water bath, dried, and its mass is accurately weighed.

-

The pycnometer is emptied, cleaned, and filled with distilled water.

-

The mass of the pycnometer filled with water is determined at the same temperature.

-

The density of the sample is calculated using the formula: Density = (Mass of sample / Mass of water) * Density of water at the measurement temperature.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the amine groups in this compound.

Materials:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

pH meter with a combination electrode (calibrated)

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

A known concentration of this compound is prepared in deionized water.

-

A specific volume of the amine solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The standardized HCl solution is added in small, known increments from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once it stabilizes.

-

The titration is continued until a significant change in pH is observed, indicating the neutralization points.

-

A titration curve (pH vs. volume of HCl added) is plotted.

-

The pKa values are determined from the half-equivalence points on the titration curve. For a polyprotic base like this compound, multiple inflection points and corresponding pKa values will be observed.

Determination of Solubility

Objective: To determine the solubility of this compound in water and other solvents.

Materials:

-

This compound sample

-

Distilled water

-

Various organic solvents (e.g., ethanol, acetone, hexane)

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

A series of test tubes are prepared, each containing a known volume of the solvent to be tested (e.g., 10 mL).

-

Increasingly larger, accurately weighed amounts of this compound are added to successive test tubes.

-

Each test tube is vigorously agitated using a vortex mixer or shaker until the solute is fully dissolved or a saturated solution is formed.

-

The solubility is determined by identifying the maximum amount of the compound that can be dissolved in the given volume of solvent at a specific temperature. The result is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of this compound.

Materials:

-

This compound sample

-

Abbe refractometer

-

Dropper or pipette

-

Lens cleaning paper

-

Constant temperature water circulator

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with lens paper.

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the this compound sample are placed on the lower prism.

-

The prisms are closed and the instrument's light source is switched on.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Applications and Relevance in Drug Development

This compound serves as a valuable building block in the synthesis of various pharmaceutical intermediates.[4] Its multiple amine groups allow for its use in bioconjugation, a process for linking biomolecules to other molecules or surfaces. This is a key technique in the development of targeted drug delivery systems. Furthermore, its ability to form stable complexes with metal ions makes it a subject of interest in coordination chemistry, which has implications for the design of novel therapeutic and diagnostic agents. The compound is also utilized as a crosslinking agent in the production of polymers, some of which may have biomedical applications.[4] As a polyamine, it can also be used in research to study the roles of natural polyamines in cellular processes.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. uregina.ca [uregina.ca]

- 3. Measurement of polyamine pKa values. | Semantic Scholar [semanticscholar.org]

- 4. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

- 5. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 7. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 10563-26-5 | Benchchem [benchchem.com]

N,N'-Bis(3-aminopropyl)ethylenediamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on N,N'-Bis(3-aminopropyl)ethylenediamine, a tetra-amine compound utilized in various scientific applications, including polymer synthesis and pharmaceutical development.

Physicochemical Data

This compound is a linear tetra-amine characterized by a central ethylenediamine core with two 3-aminopropyl groups attached to the nitrogen atoms.[1] This structure, with its four nitrogen-containing functional groups, imparts significant chemical reactivity.[1]

The key quantitative properties of this compound are summarized below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H22N4 | [2][3][4][5][6] |

| Molecular Weight | 174.29 g/mol | [1][2][3][5][6] |

| IUPAC Name | N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine | [5] |

| CAS Number | 10563-26-5 | [3][4] |

| Density | 0.952 g/mL at 25°C | [2] |

| Boiling Point | 150-160°C at 5 mm Hg | [2] |

Structural Representation

The molecular structure of this compound is crucial for understanding its chemical behavior and potential applications. The following diagram illustrates the connectivity of the atoms.

Caption: Molecular structure of this compound.

References

- 1. This compound | 10563-26-5 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N, N-BIS (3-Aminopropyl) Ethylenediamine For Sale | 10563-26-5 [whamine.com]

- 5. This compound | C8H22N4 | CID 25378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 10563-26-5 | KAA56326 [biosynth.com]

Solubility of N,N'-Bis(3-aminopropyl)ethylenediamine in organic solvents

An In-depth Technical Guide to the Solubility of N,N'-Bis(3-aminopropyl)ethylenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 10563-26-5), also known as 3,2,3-tetramine, is a linear tetraamine compound valued for its role as a versatile chemical intermediate and building block.[1] Its structure, featuring a central ethylenediamine core with two aminopropyl arms, provides four reactive amine groups, making it a key component in various industrial and research applications.[1][2] These include serving as a curing agent for epoxy resins, a monomer in the synthesis of polyamides and polyurethanes, a chelating agent, and a foundational structure in the development of pharmaceutical intermediates.[2][3][4]

Understanding the solubility of this compound in different organic solvents is critical for its effective use. Solubility dictates the choice of reaction media, purification methods (such as extraction and crystallization), and formulation strategies, particularly in drug delivery systems and polymer synthesis.[1][3] This guide provides a comprehensive overview of the available solubility data, a detailed experimental protocol for its determination, and insights into the implications of its solubility for key applications.

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which is rich in polar amine functional groups capable of hydrogen bonding, a general solubility trend can be inferred. The compound is expected to be highly soluble in polar solvents and less soluble in non-polar hydrocarbon solvents.

The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | CAS Number | Type | Solubility | Temperature (°C) |

| Water | 7732-18-5 | Polar Protic | 1000 g/L | 20 |

| Ethanol | 64-17-5 | Polar Protic | High Solubility (Qualitative) | Not Specified |

| Hexane | 110-54-3 | Non-polar | Low/Insoluble (Inferred) | Not Specified |

Note: The low solubility in hexane is inferred from its use in interfacial polymerization, where it resides in the aqueous phase reacting with a monomer dissolved in an organic solvent like hexane.

Applications and Implications for Solubility

The solubility characteristics of this compound are fundamental to its primary applications:

-

Epoxy Resin Curing: As a curing agent (hardener), it must be miscible with the liquid epoxy resin (e.g., DGEBA) to ensure a uniform reaction and a homogeneously cross-linked polymer network.[4] This implies good solubility in the resin matrix, which can range from polar to moderately non-polar.

-

Polymer Synthesis: In the production of polyamides and polyureas, it is often reacted with diacids or diisocyanates.[2] The choice of solvent for these polymerization reactions depends on the solubility of both monomers to ensure they remain in the same phase.

-

Chelating Agents: When used to formulate chelating agents, particularly for applications like removing heavy metals from wastewater, it is typically used in aqueous solutions due to its high water solubility.[3]

-

Drug Development: In pharmaceutical applications, it serves as a building block for more complex molecules.[3] Its derivatives may be designed to have specific solubility profiles (either aqueous or lipid solubility) to control drug delivery and bioavailability.[1]

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the equilibrium (saturation) solubility of a liquid compound like this compound in an organic solvent. This method relies on the principle of allowing a mixture with excess solute to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Small, sealable glass vials (e.g., 4 mL) with chemically resistant caps

-

Constant temperature bath or incubator with shaking capability

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm), compatible with the solvent

-

Volumetric flasks

-

A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis, ELSD) or a Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

Methodology:

-

Preparation of Solvent/Solute Mixtures:

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to a series of glass vials.

-

Add an excess amount of this compound to each vial. The presence of a distinct, undissolved phase of the amine after equilibration is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The exact time should be determined empirically by testing concentration at different time points until it remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrated, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to permit the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (0.45 µm) into a clean vial to remove any microparticles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using the pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility using the determined concentration and the dilution factor.

-

Solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution Factor

-

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound can be visualized as follows.

Workflow for determining the solubility of this compound.

References

Technical Guide: Spectroscopic Analysis of N,N'-Bis(3-aminopropyl)ethylenediamine

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth guide to the spectral characterization of N,N'-Bis(3-aminopropyl)ethylenediamine, a versatile tetraamine compound. It includes representative Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of the analytical workflow and data-structure correlations. This guide is intended to serve as a practical resource for the identification and characterization of this compound in a research and development setting.

Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for this compound.

Disclaimer: The spectral data presented in these tables are representative and intended for illustrative purposes. Actual experimental values may vary depending on the specific instrumentation, sample preparation, and experimental conditions.

¹H NMR Spectral Data

Table 1: Representative ¹H NMR Data for this compound

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| a | ~2.75 | Triplet | 4H | -CH₂-NH₂ |

| b | ~2.65 | Triplet | 4H | -CH₂-N- |

| c | ~2.55 | Singlet | 4H | -N-CH₂-CH₂-N- |

| d | ~1.65 | Quintet | 4H | -CH₂-CH₂-CH₂- |

| e | ~1.50 | Broad Singlet | 4H | -NH₂ |

¹³C NMR Spectral Data

Table 2: Representative ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | ~55 | -N-C H₂-C H₂-N- |

| 2 | ~50 | -C H₂-N- |

| 3 | ~40 | -C H₂-NH₂ |

| 4 | ~30 | -C H₂-CH₂-CH₂- |

FTIR Spectral Data

Table 3: Representative FTIR Data for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretch (primary and secondary amines) |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1590 - 1560 | Medium | N-H bend (primary amine) |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1130 - 1020 | Medium | C-N stretch (aliphatic amine) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FTIR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterium Oxide (D₂O)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is common for organic molecules, but D₂O can be used to identify exchangeable protons).

-

Thoroughly mix the sample until it is fully dissolved. A vortex mixer can be used to aid dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set the number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance the signal.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

FTIR Spectroscopy Protocol

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample (neat liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

-

Acquire a background spectrum. This will subtract the absorbance of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the neat liquid this compound onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a good quality spectrum. The data is usually collected in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.

-

Perform peak picking to identify the wavenumbers of the absorption bands.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces of the sample.

-

Visualizations

The following diagrams illustrate the workflow of spectral data analysis and the logical relationship between the spectroscopic data and the molecular structure of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Safe Handling of N,N'-Bis(3-aminopropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for N,N'-Bis(3-aminopropyl)ethylenediamine (CAS No. 10563-26-5). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Section 1: Chemical Identification and Physical Properties

This compound is a tetraamine compound used in various chemical syntheses and as a laboratory reagent.[1] It is a clear, colorless to pale yellow liquid.[1]

| Property | Value | Reference |

| Molecular Formula | C8H22N4 | [2] |

| Molecular Weight | 174.29 g/mol | |

| Boiling Point | 150-160 °C at 5 mm Hg | [1] |

| Density | 0.952 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.491 | [1] |

| Synonyms | 3,3'-Ethylenediiminodipropylamine, TATA, 1,5,8,12-Tetraazadodecane | [2] |

Section 2: Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the substance.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |

| Acute Toxicity, Dermal | Category 2 / 3 | H310/H311: Fatal/Toxic in contact with skin.[3][4] |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[4] |

| Skin Sensitization | Sub-category 1A | H317: May cause an allergic skin reaction.[3] |

| Acute Aquatic Toxicity | Category 3 | H402: Harmful to aquatic life. |

Hazard Pictograms:

-

Skull and Crossbones

-

Corrosion

-

Health Hazard

-

Exclamation Mark

Section 3: Toxicological Data

The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[5] This substance is highly toxic upon dermal contact and harmful if swallowed.[4]

| Toxicity Data | Value | Species | Reference |

| LD50 Oral | 1200 mg/kg | Rat | [4] |

| LD50 Dermal | 190 mg/kg | Rabbit | [4] |

Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[5] Skin contact can cause severe burns and may lead to an allergic reaction.[6] Inhalation of vapors or mists may cause respiratory irritation.[2]

Section 4: Handling and Storage Precautions

Proper handling and storage are essential to minimize exposure and ensure safety.

Handling:

-

Handle in a well-ventilated place, preferably in a closed system or with appropriate exhaust ventilation.[3][4]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mists.[2]

-

Wear appropriate personal protective equipment (PPE).[3]

-

Wash hands and face thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[6]

-

Ground and bond containers when transferring material.[6]

Storage:

-

Keep containers tightly closed.[2]

-

Store locked up.[2]

-

Store away from incompatible materials such as oxidizing agents.[6]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

Section 5: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Type | Specifications | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield (8-inch minimum) is also recommended. | [2][3] |

| Skin Protection | Wear impervious, fire/flame resistant clothing. Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374. Use proper glove removal technique to avoid skin contact. | [2][3] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter type (e.g., ABEK). |

Section 6: First Aid Measures

Immediate medical attention is required in case of exposure. Always show the safety data sheet to the attending physician.[2]

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor. | [2] |

| Skin Contact | Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor. | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor. | [2] |

Below is a logical diagram outlining the first aid procedures for different exposure routes.

Caption: First aid workflow for different exposure routes.

Section 7: Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Emergency Procedures:

-

Evacuate Personnel: Evacuate personnel to safe areas and ensure adequate ventilation.[2]

-

Wear Protective Equipment: Wear respiratory protection and other appropriate PPE as described in Section 5.[2]

-

Prevent Further Leakage: If safe to do so, prevent further leakage or spillage. Do not let the product enter drains.[2]

-

Containment and Clean-up: Soak up the spill with an inert absorbent material (e.g., sand, earth) and dispose of it as hazardous waste.[2][7] Keep in suitable, closed containers for disposal.[2]

The following diagram illustrates the general workflow for handling a chemical spill.

Caption: General workflow for chemical spill management.

Section 8: Fire-Fighting Measures

While not flammable, this compound will burn if preheated.[1]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Combustion may produce toxic vapors of carbon oxides and nitrogen oxides (NOx).[1][2]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2]

Section 9: Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2][5]

Section 10: Experimental Protocols

Detailed experimental protocols for the toxicological studies cited (e.g., LD50 determination) are not publicly available in the provided search results. These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) by specialized laboratories. Researchers should consult relevant toxicological literature or regulatory agency guidelines for detailed methodologies.

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet provided by the supplier before working with this compound.

References

An In-depth Technical Guide to N,N'-Bis(3-aminopropyl)ethylenediamine and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Bis(3-aminopropyl)ethylenediamine, a versatile tetraamine compound with significant applications in polymer chemistry, materials science, and the pharmaceutical industry. This document consolidates key information on its synonyms, chemical and physical properties, and its role as a crucial building block in various synthetic processes. Detailed experimental protocols and relevant biological pathways are also presented to support researchers and professionals in drug development and related fields.

Nomenclature and Identification

This compound is known by a variety of synonyms and identifiers across different chemical databases and commercial suppliers. Accurate identification is crucial for sourcing and regulatory compliance.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | N'-(2-((3-aminopropyl)amino)ethyl)propane-1,3-diamine |

| CAS Number | 10563-26-5 |

| Common Synonyms | N4-Amine, 1,5,8,12-Tetraazadodecane, 3,2,3-tet, N,N'-Bis(gamma-aminopropyl)diaminoethane |

| Trade Names | BAPED, N3-Amine |

| Molecular Formula | C8H22N4 |

| Molecular Weight | 174.29 g/mol |

| InChI Key | RXFCIXRFAJRBSG-UHFFFAOYSA-N |

| SMILES | NCCCNCCNCCCN |

| EC Number | 234-147-9 |

Physicochemical Properties

The utility of this compound in various applications is dictated by its distinct physical and chemical properties.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 150-160 °C at 5 mmHg | [1] |

| Density | 0.952 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.491 | [1] |

| Flash Point | >230 °F | [1] |

| Melting Point | -1.5 °C | [1] |

| Vapor Pressure | 0.000454 mmHg at 25°C | [1] |

Key Applications in Research and Development

This compound is a versatile building block with applications spanning several scientific and industrial domains.[1]

-

Polymer Chemistry : It serves as a highly effective cross-linking and curing agent for epoxy resins and is a key component in the synthesis of polyamides and polyureas.[2] Its tetra-functionality allows for the formation of highly cross-linked polymer networks, imparting superior thermal and mechanical properties to the resulting materials.[2]

-

Pharmaceutical Development : This compound acts as a scaffold and intermediate in the synthesis of various pharmaceutical compounds.[1] Its polyamine structure is of interest in the design of novel therapeutic agents.

-

Bioconjugation : The primary and secondary amine groups provide reactive sites for the conjugation of biomolecules, making it a useful linker in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[1]

-

Chelating Agents : The multiple amine functionalities enable the chelation of heavy metal ions, a property that is explored in applications such as water treatment and the development of antidotes for heavy metal poisoning.[2][3]

-

Dendrimer Synthesis : It can be used as a core molecule for the divergent synthesis of poly(amidoamine) (PAMAM) dendrimers, which have applications in drug delivery and gene therapy.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are intended as a guide and may require optimization for specific applications.

Synthesis of this compound

The industrial synthesis typically involves a two-step process: cyanoethylation of ethylenediamine followed by catalytic hydrogenation.[5]

Experimental Workflow: Synthesis of this compound

References

- 1. chemimpex.com [chemimpex.com]

- 2. N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE [achilleschem.com]

- 3. Polyamine Action under Metal/Metalloid Stress: Regulation of Biosynthesis, Metabolism, and Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kirj.ee [kirj.ee]

- 5. This compound | 10563-26-5 | Benchchem [benchchem.com]

An In-Depth Technical Guide on the Chelation Properties of N,N'-Bis(3-aminopropyl)ethylenediamine with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(3-aminopropyl)ethylenediamine, commonly abbreviated as BAPEN, is a linear tetraamine that exhibits potent chelating properties with a variety of metal ions. Its structure, featuring four nitrogen donor atoms, allows for the formation of stable multidentate complexes with numerous metal cations. This technical guide provides a comprehensive overview of the chelation characteristics of BAPEN, including its coordination chemistry, thermodynamic stability with various metal ions, and detailed experimental protocols for the characterization of these interactions. The ability of BAPEN and similar polyamines to bind to metal ions plays a crucial role in various biological processes and has significant implications for drug development and environmental remediation.

Coordination Chemistry of this compound

BAPEN acts as a tetradentate ligand, meaning it can bind to a central metal ion through its four nitrogen atoms. This multidentate nature leads to the formation of highly stable chelate rings, a phenomenon known as the chelate effect. The stability of these complexes is significantly greater than that of complexes formed with analogous monodentate ligands. The coordination of BAPEN with a metal ion typically results in the formation of a series of fused chelate rings, which enhances the thermodynamic stability of the resulting complex.

The coordination number and geometry of the resulting metal complex are dependent on the specific metal ion involved. For instance, with transition metals like copper(II), nickel(II), and zinc(II), BAPEN typically forms square planar or distorted octahedral complexes. The flexibility of the aminopropyl chains allows the ligand to adapt to the preferred coordination geometry of the metal ion.

Factors Influencing Chelation

Several factors influence the stability and selectivity of BAPEN-metal ion complexes:

-

pH of the Solution: The protonation state of the amine groups is highly dependent on the pH of the medium. At low pH, the nitrogen atoms are protonated, which inhibits their ability to coordinate with metal ions. As the pH increases, the amine groups become deprotonated, making the ligand a more effective chelator.

-

Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion are critical in determining the stability of the complex. Generally, smaller, more highly charged metal ions form more stable complexes.

-

Steric Hindrance: Although BAPEN is a relatively flexible molecule, steric factors can influence the formation and stability of its metal complexes.

Quantitative Data on Chelation

Table 1: Protonation Constants (pKa) of this compound

| pKa Value | Description |

| pKa1 | ~10.5 |

| pKa2 | ~9.8 |

| pKa3 | ~7.5 |

| pKa4 | ~5.0 |

Note: These are approximate values and can vary with experimental conditions.

Table 2: Stability Constants (log K) of this compound with Divalent Metal Ions

| Metal Ion | log K₁ |

| Cu²⁺ | ~18.5 |

| Ni²⁺ | ~13.8 |

| Zn²⁺ | ~11.5 |

| Co²⁺ | ~11.0 |

| Fe²⁺ | ~8.5 |

| Mn²⁺ | ~6.0 |

Note: These values are illustrative and represent typical magnitudes for linear tetraamines under specific conditions.

Table 3: Thermodynamic Parameters for the Chelation of Metal Ions by this compound

| Metal Ion | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Cu²⁺ | -80 to -100 | 50 to 100 |

| Ni²⁺ | -50 to -70 | 30 to 70 |

| Zn²⁺ | -30 to -50 | 20 to 50 |

Note: These are representative ranges for similar polyamine-metal complexes. The chelation is typically an enthalpy-driven process, with a favorable entropy change due to the chelate effect.

Experimental Protocols

The determination of stability constants and thermodynamic parameters for BAPEN-metal ion complexes relies on precise experimental techniques. The following sections provide detailed methodologies for two common and powerful methods: potentiometric titration and isothermal titration calorimetry.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Prepare stock solutions of the metal salts (e.g., nitrates or chlorides) of interest at a known concentration (e.g., 0.01 M).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) that is free of carbonate.

-

Prepare a solution of a strong acid (e.g., 0.1 M HCl) for calibration.

-

Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

-

-

Calibration of the Electrode:

-

Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.

-

Perform an acid-base titration in the absence of the ligand and metal ion to determine the standard potential of the electrode and the concentration of any residual carbonate in the base.

-

-

Titration Procedure:

-

In a thermostated titration vessel, place a known volume of the BAPEN solution and the background electrolyte.

-

For the determination of protonation constants, titrate this solution with the standardized strong base, recording the pH after each addition.

-

For the determination of metal-ligand stability constants, add a known amount of the metal salt solution to the BAPEN solution in the vessel. The metal-to-ligand ratio should be carefully chosen (e.g., 1:1 or 1:2).

-

Titrate the metal-ligand solution with the standardized strong base, recording the pH after each addition of the titrant.

-

-

Data Analysis:

-

The collected titration data (volume of base added vs. pH) is processed using a suitable computer program (e.g., HYPERQUAD).

-

The program refines the protonation constants of the ligand and the stability constants of the metal complexes by minimizing the difference between the experimental and calculated pH values.

-

In-depth Technical Guide on the Thermal Stability and Decomposition of N,N'-Bis(3-aminopropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N,N'-Bis(3-aminopropyl)ethylenediamine. The information contained herein is intended to support research, development, and handling of this compound in various scientific applications.

Introduction

This compound is a linear tetra-amine that finds application as a crosslinking agent, a ligand in coordination chemistry, and a building block in the synthesis of various polymers and pharmaceutical intermediates. An understanding of its thermal stability is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This guide summarizes available data on its thermal decomposition, provides detailed experimental protocols for its analysis, and outlines the logical workflow for such an assessment.

Thermal Stability and Decomposition Data

Under fire conditions, hazardous decomposition products of this compound are reported to include carbon oxides and nitrogen oxides (NOx). The compound is generally considered chemically stable under standard ambient conditions (room temperature).

Table 1: Thermal Properties of this compound and a Structural Analogue

| Property | Value | Compound | Notes |

| Boiling Point | 150 - 160 °C at 7 hPa | This compound | |

| Chemical Stability | Stable at room temperature | This compound | |

| Hazardous Decomposition (Fire) | Carbon oxides, Nitrogen oxides (NOx) | This compound | |

| Decomposition Temperature Range (in Graphite Oxide) | Shoulder at ~680 K (407 °C) | bis(3-aminopropyl)amine | Attributed to strongly adsorbed amine on oxygen-surface groups.[1] |

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on liquid amine samples like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Methodology:

-

Crucible Selection and Preparation:

-

Use an inert crucible, typically alumina or platinum.

-

Ensure the crucible is clean and pre-conditioned by heating to a temperature above the planned experiment's maximum temperature to remove any residues.

-

-

Sample Preparation:

-

Due to the liquid nature of this compound, carefully pipette a small, representative sample into the crucible. A typical sample size is 5-10 mg.

-

Record the exact initial mass of the sample.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA's balance mechanism.

-

Place an empty, tared reference crucible on the reference balance (if applicable to the instrument).

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, commonly 10 °C/min or 20 °C/min, to a final temperature that ensures complete decomposition (e.g., 600-800 °C).

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Identify the temperatures at which specific mass loss percentages occur (e.g., 5%, 50%).

-

The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures such as melting, crystallization, and glass transitions, as well as the heat of reaction for decomposition.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure differential heat flow.

Methodology:

-

Crucible Selection and Preparation:

-

Use hermetically sealed aluminum pans and lids to contain the liquid sample and prevent volatilization before decomposition.

-

Ensure the pans and lids are clean and free from contaminants.

-

-

Sample Preparation:

-

Pipette a small amount of the liquid amine (typically 2-5 mg) into the bottom of the DSC pan.

-

Hermetically seal the pan with a lid using a crucible press. Ensure a proper seal to prevent leakage.

-

Prepare an empty, hermetically sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan in their respective positions in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Cool the sample to a sub-ambient temperature (e.g., -50 °C) to observe any low-temperature transitions.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point, as determined by TGA.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Stability Analysis.

Decomposition Pathway Signaling

The thermal decomposition of aliphatic amines can proceed through various pathways, including C-N and C-C bond cleavage, deamination, and cyclization reactions. The specific products will depend on the temperature, atmosphere, and presence of any catalysts. A generalized potential decomposition initiation is depicted below.

Caption: Generalized Thermal Decomposition Initiation.

References

N,N'-Bis(3-aminopropyl)ethylenediamine (BAPEN): A Comprehensive Technical Guide to its Role as a Polydentate Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(3-aminopropyl)ethylenediamine, commonly referred to as BAPEN or 3,2,3-tet, is a versatile linear tetramine that serves as a powerful tetradentate ligand in coordination chemistry. Its unique structural architecture, featuring a central ethylenediamine core flanked by two aminopropyl arms, allows for the formation of stable chelate rings with a variety of metal ions. This technical guide provides an in-depth exploration of the coordination chemistry of BAPEN, detailing the synthesis and structural characterization of its metal complexes. Furthermore, it delves into the applications of these complexes, with a particular focus on their emerging role in drug development as polyamine analogues with anticancer properties. This document is intended to be a comprehensive resource, providing researchers with the foundational knowledge and detailed experimental protocols necessary to explore the potential of BAPEN in their respective fields.

Introduction to Polydentate Ligands and this compound

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The nature of the ligand-metal interaction significantly influences the properties and reactivity of the resulting complex. Ligands are classified by their denticity, which refers to the number of donor atoms used to bind to the central metal. While monodentate ligands bind through a single donor atom, polydentate ligands possess two or more donor atoms, allowing them to form multiple bonds with the metal center. This process, known as chelation , results in the formation of stable ring structures, a phenomenon referred to as the chelate effect . The increased stability of chelated complexes makes polydentate ligands highly valuable in various applications, from industrial catalysis to medicinal chemistry.[1][2]

This compound (BAPEN) is a prime example of a flexible, linear tetradentate ligand. Its four nitrogen donor atoms are strategically positioned to coordinate with a single metal ion, typically forming a stable complex with three fused chelate rings: one central five-membered ring from the ethylenediamine backbone and two six-membered rings from the aminopropyl arms.[3] This 5,6,6-ring arrangement is a thermodynamically favorable coordination mode.[3] The flexibility of the aliphatic backbone of BAPEN allows it to accommodate the preferred coordination geometries of various metal ions, which commonly include octahedral, square planar, and square pyramidal arrangements.

Synthesis and Physicochemical Properties of BAPEN

The industrial synthesis of BAPEN is typically achieved through a two-step process.[3][4] The first step involves the cyanoethylation of ethylenediamine with acrylonitrile, yielding N,N'-bis(2-cyanoethyl)ethylenediamine.[4] This intermediate is then subjected to catalytic hydrogenation, commonly using a Raney nickel or cobalt catalyst, to reduce the nitrile groups to primary amines, thus affording this compound.[3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂₂N₄ | [6] |

| Molecular Weight | 174.29 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 150-160 °C at 5 mm Hg | [7] |

| Density | 0.952 g/mL at 25 °C | [7] |

| CAS Number | 10563-26-5 | [6] |

Coordination Chemistry of BAPEN with Transition Metals

BAPEN readily forms stable complexes with a wide range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The synthesis of these complexes generally involves the direct reaction of BAPEN with a corresponding metal salt in a suitable solvent, such as ethanol or methanol.[7] The resulting complexes can often be isolated as crystalline solids, allowing for their detailed structural characterization by single-crystal X-ray diffraction.

Structural Characterization of BAPEN-Metal Complexes

X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been employed to characterize several BAPEN-metal complexes, providing valuable insights into bond lengths, bond angles, and overall coordination geometry.

Table 2: Crystallographic Data for [Zn(BAPEN)(C₃HN₃S₃)]·C₂H₆O

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/n | [7] |

| a (Å) | 10.371(2) | [7] |

| b (Å) | 15.341(3) | [7] |

| c (Å) | 13.013(3) | [7] |

| **β (°) ** | 98.45(3) | [7] |

Spectroscopic Properties

Spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are instrumental in characterizing BAPEN-metal complexes. In the IR spectrum, the coordination of the nitrogen atoms of BAPEN to the metal center is evidenced by shifts in the N-H stretching and bending vibrations. UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are dependent on the metal ion and its coordination environment. The d-d transitions observed in the visible region are particularly useful for inferring the coordination geometry of the complex.

Table 3: Spectroscopic Data for Selected Transition Metal Complexes

| Complex | Technique | Key Observations | Reference(s) |

| [Ni(II)(L)₂] (L = Schiff base) | UV-Vis | Bands at ~250 nm (π→π) and ~320 nm (n→π) | [8] |

| [Ni(II)(dopa-semiquinone)₃]¹⁻ | UV-Vis | Intense absorption band at 590 nm (intra-ligand charge transfer) | [9] |

| [Co(II) complex] | UV-Vis | d-d transitions indicative of coordination geometry | [10] |

Note: Data for specific BAPEN complexes is limited in the provided search results; this table presents data for related complexes to illustrate the application of these techniques.

Experimental Protocols

Synthesis of this compound (BAPEN)

This protocol is a generalized procedure based on the widely used industrial synthesis method.[3][4]

Step 1: Cyanoethylation of Ethylenediamine

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, place ethylenediamine and a suitable solvent (e.g., water or a monohydric alcohol).

-

Cool the mixture in an ice bath.

-

Slowly add acrylonitrile dropwise to the stirred solution, maintaining the temperature below a specified limit (e.g., 40 °C) to control the exothermic reaction. The molar ratio of ethylenediamine to acrylonitrile should be approximately 1:2.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

-

Remove the solvent under reduced pressure to obtain the crude N,N'-bis(2-cyanoethyl)ethylenediamine intermediate.

Step 2: Catalytic Hydrogenation

-

In a high-pressure autoclave, dissolve the crude N,N'-bis(2-cyanoethyl)ethylenediamine in a suitable solvent, such as ethanol or methanol, containing a suspension of a hydrogenation catalyst (e.g., Raney nickel or Raney cobalt).

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen to the desired pressure and heat the mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by measuring the hydrogen uptake.

-

Once the reaction is complete, cool the autoclave, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.

-

Purify the resulting this compound by vacuum distillation.

Synthesis of a Copper(II)-BAPEN Complex: Cu(BAPEN)₂

This protocol is adapted from a similar synthesis of a copper(II) perchlorate complex.

-

Dissolve this compound (1 mmol) in methanol (10 mL).

-

In a separate flask, dissolve copper(II) perchlorate hexahydrate (1 mmol) in methanol (10 mL).

-

Slowly add the methanolic solution of the ligand to the stirred solution of the copper(II) salt.

-

A color change should be observed upon addition, indicating complex formation.

-

Allow the resulting solution to stand at room temperature.

-

Slow evaporation of the solvent will yield crystals of the complex.

-

Collect the crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

Caution: Perchlorate salts are potentially explosive and should be handled with care.

Synthesis of a Nickel(II)-BAPEN Complex

This is a general procedure for the synthesis of a Ni(II) complex with a tetradentate amine ligand.

-

Dissolve this compound (1 mmol) in ethanol (20 mL).

-

In a separate flask, dissolve nickel(II) acetate tetrahydrate (1 mmol) in ethanol (20 mL).

-

Heat both solutions to reflux.

-

Add the hot ligand solution to the hot metal salt solution with stirring.

-